molecular formula C16H12N4O3 B5362701 4-{[4-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid

4-{[4-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid

Cat. No. B5362701
M. Wt: 308.29 g/mol
InChI Key: PISYONKLRQTDLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid, commonly known as TBB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. TBB is a benzoyl-aminobenzoic acid derivative that has been synthesized for various purposes, including as a protein kinase CK2 inhibitor.

Mechanism of Action

The mechanism of action of TBB involves the inhibition of protein kinase CK2. TBB binds to the ATP-binding site of protein kinase CK2, preventing the phosphorylation of downstream targets. This leads to the suppression of cell growth and proliferation, as well as the modulation of other cellular processes.
Biochemical and Physiological Effects
TBB has been shown to have various biochemical and physiological effects. In vitro studies have shown that TBB inhibits the growth and proliferation of cancer cells, including breast cancer, prostate cancer, and leukemia cells. TBB has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that TBB can regulate circadian rhythms by modulating the expression of clock genes.

Advantages and Limitations for Lab Experiments

TBB has several advantages for lab experiments, including its high potency and selectivity for protein kinase CK2. TBB has also been shown to have low toxicity in vitro and in vivo. However, TBB has some limitations, including its poor solubility in water and its potential off-target effects. Researchers should be cautious when interpreting the results of experiments using TBB and should use appropriate controls to ensure the specificity of the effects observed.

Future Directions

There are several future directions for the use of TBB in scientific research. One area of interest is the development of TBB analogs with improved pharmacokinetic properties and selectivity for protein kinase CK2. Another area of interest is the use of TBB in combination with other agents to enhance its efficacy in cancer treatment. Additionally, TBB could be used as a tool to study the role of protein kinase CK2 in various cellular processes, including cell signaling and metabolism.

Synthesis Methods

The synthesis of TBB involves a series of chemical reactions, starting with the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. The next step involves the reaction of 4-chlorobenzoic acid with 4-(4H-1,2,4-triazol-4-yl)benzoyl chloride in the presence of triethylamine to form TBB. This method has been optimized to increase the yield of TBB and reduce the use of toxic reagents.

Scientific Research Applications

TBB has been widely used in scientific research as a protein kinase CK2 inhibitor. Protein kinase CK2 is an important enzyme that regulates various cellular processes, including cell growth, differentiation, and apoptosis. TBB has been shown to inhibit the activity of protein kinase CK2, leading to the suppression of cancer cell growth and proliferation. TBB has also been used in studies related to the regulation of circadian rhythms and the modulation of the immune response.

properties

IUPAC Name

4-[[4-(1,2,4-triazol-4-yl)benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3/c21-15(19-13-5-1-12(2-6-13)16(22)23)11-3-7-14(8-4-11)20-9-17-18-10-20/h1-10H,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISYONKLRQTDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC=C(C=C2)N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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